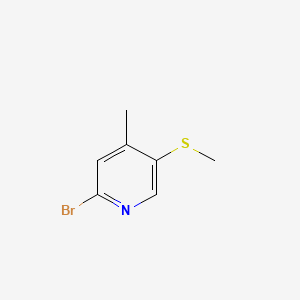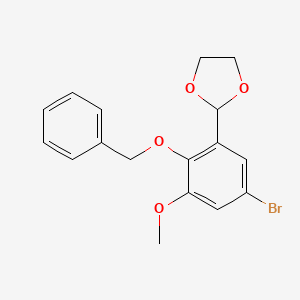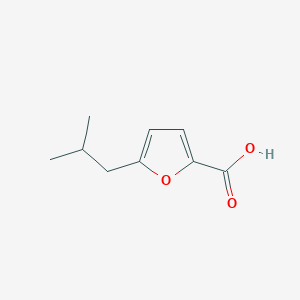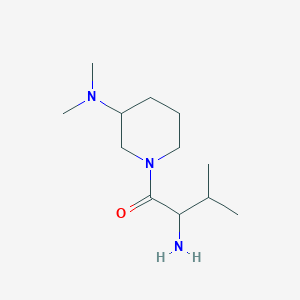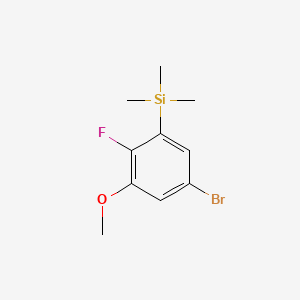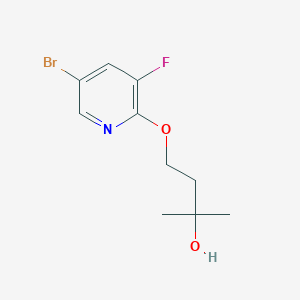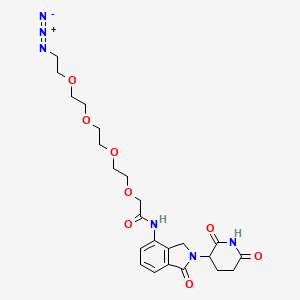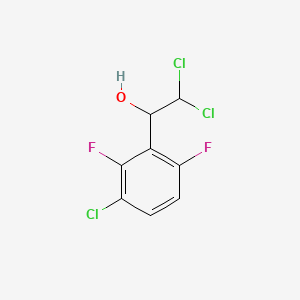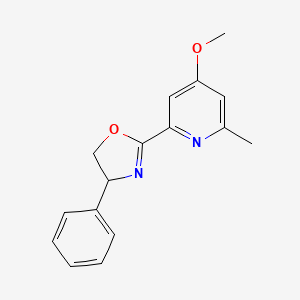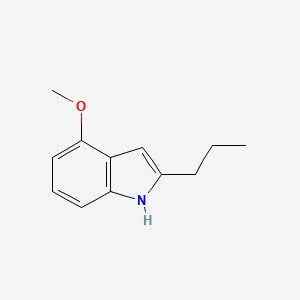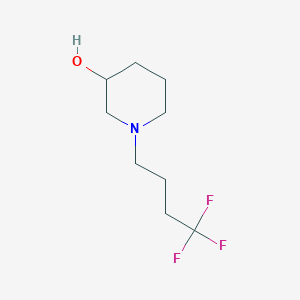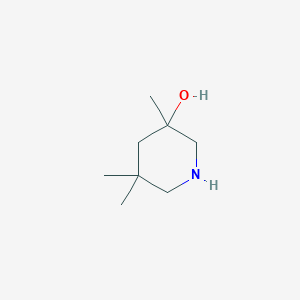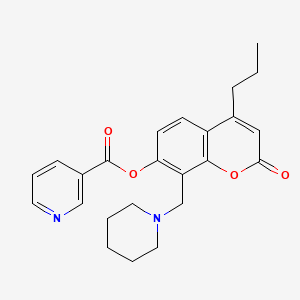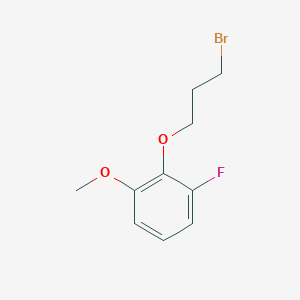
2-(3-Bromopropoxy)-1-fluoro-3-methoxybenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Bromopropoxy)-1-fluoro-3-methoxybenzene is an organic compound that features a benzene ring substituted with a bromopropoxy group, a fluorine atom, and a methoxy group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromopropoxy)-1-fluoro-3-methoxybenzene typically involves the reaction of 1-fluoro-3-methoxybenzene with 3-bromopropanol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like chloroform or dichloromethane under reflux conditions . The product is then purified through standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing large-scale purification techniques.
化学反应分析
Types of Reactions
2-(3-Bromopropoxy)-1-fluoro-3-methoxybenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxy group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The compound can be reduced to remove the bromine atom or to modify the aromatic ring.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Major Products
Nucleophilic Substitution: Products depend on the nucleophile used, resulting in compounds like 2-(3-azidopropoxy)-1-fluoro-3-methoxybenzene.
Oxidation: Products include 2-(3-bromopropoxy)-1-fluoro-3-formylbenzene.
Reduction: Products include 2-(3-propoxy)-1-fluoro-3-methoxybenzene.
科学研究应用
2-(3-Bromopropoxy)-1-fluoro-3-methoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential as a pharmacophore in drug development.
Industry: Utilized in the development of new materials with specific chemical properties.
作用机制
The mechanism of action of 2-(3-Bromopropoxy)-1-fluoro-3-methoxybenzene involves its interaction with various molecular targets. The bromopropoxy group can undergo nucleophilic substitution, allowing the compound to form covalent bonds with nucleophilic sites on proteins or other biomolecules. The fluorine and methoxy groups can influence the compound’s electronic properties, affecting its reactivity and binding affinity.
相似化合物的比较
Similar Compounds
2-(3-Bromopropoxy)tetrahydro-2H-pyran: Similar in structure but lacks the fluorine and methoxy groups.
4-(3-Bromopropoxy)-2H-chromen-2-one: Contains a chromenone ring instead of a benzene ring.
1-(3-Bromopropoxy)-2-fluorobenzene: Lacks the methoxy group.
Uniqueness
2-(3-Bromopropoxy)-1-fluoro-3-methoxybenzene is unique due to the presence of both fluorine and methoxy groups on the benzene ring. These substituents can significantly alter the compound’s chemical reactivity and biological activity compared to similar compounds.
属性
分子式 |
C10H12BrFO2 |
|---|---|
分子量 |
263.10 g/mol |
IUPAC 名称 |
2-(3-bromopropoxy)-1-fluoro-3-methoxybenzene |
InChI |
InChI=1S/C10H12BrFO2/c1-13-9-5-2-4-8(12)10(9)14-7-3-6-11/h2,4-5H,3,6-7H2,1H3 |
InChI 键 |
PHVLGCOZDZAFBE-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C(=CC=C1)F)OCCCBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


